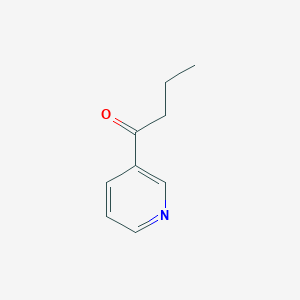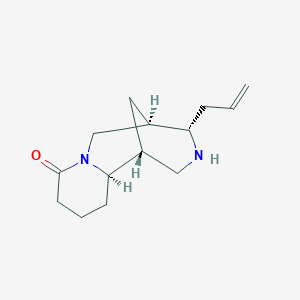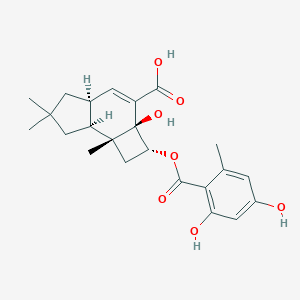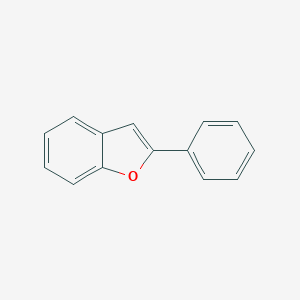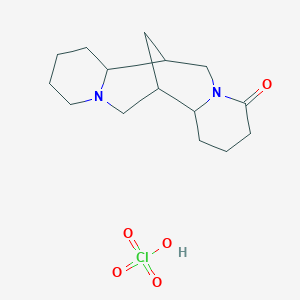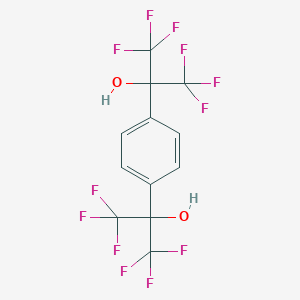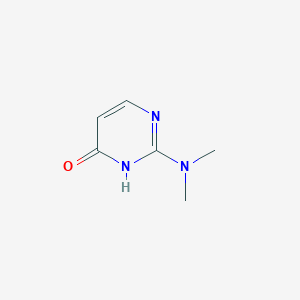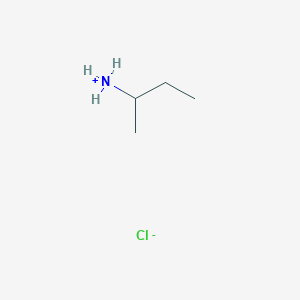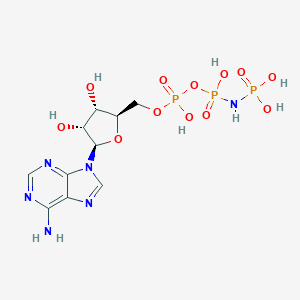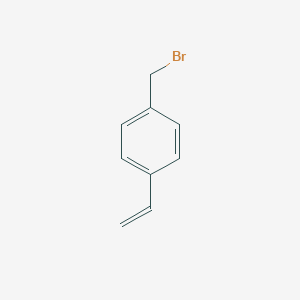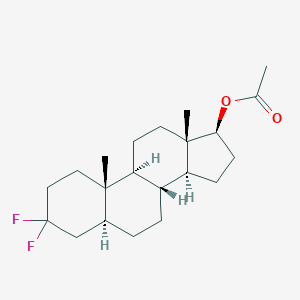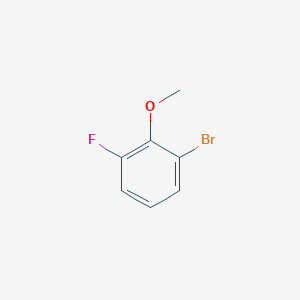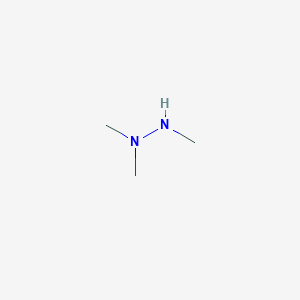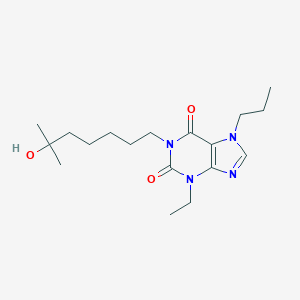
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine, commonly known as EHT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a non-selective adenosine receptor antagonist that has shown promise in treating a variety of conditions, including Parkinson's disease, Alzheimer's disease, and depression.
科学的研究の応用
EHT has been studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that EHT can protect dopaminergic neurons from damage and improve motor function in animal models of Parkinson's disease. EHT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that EHT can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. EHT has also been studied for its potential use in the treatment of depression. Studies have shown that EHT can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood.
作用機序
EHT is a non-selective adenosine receptor antagonist, which means that it blocks the action of adenosine, a neurotransmitter that plays a role in regulating sleep, pain, and inflammation. By blocking adenosine receptors, EHT can increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a variety of effects on the brain and body.
生化学的および生理学的効果
Studies have shown that EHT can have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, EHT has been shown to protect dopaminergic neurons from damage and improve motor function. In animal models of Alzheimer's disease, EHT has been shown to reduce the accumulation of beta-amyloid plaques in the brain. EHT has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can have a variety of effects on mood and cognition.
実験室実験の利点と制限
One of the advantages of using EHT in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its chemical and physical properties, as well as its potential therapeutic applications. However, one of the limitations of using EHT in lab experiments is that it is a non-selective adenosine receptor antagonist, which means that it can have a variety of effects on the brain and body. This can make it difficult to isolate the specific effects of EHT on a particular condition or system.
将来の方向性
There are several future directions for EHT research. One area of research is in the development of more selective adenosine receptor antagonists that can target specific receptors in the brain and body. Another area of research is in the development of new therapeutic applications for EHT, such as in the treatment of other neurodegenerative diseases or in the enhancement of cognitive function. Finally, there is a need for more clinical studies to determine the safety and efficacy of EHT in humans.
合成法
The synthesis of EHT involves a multi-step process that begins with the reaction of 1,3-dimethyluric acid with ethyl iodide to form 3-ethyl-1,3-dimethylxanthine. This intermediate is then reacted with heptanal in the presence of sodium hydride to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)xanthine. Finally, the propyl group is added using propyl iodide to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine.
特性
CAS番号 |
134072-58-5 |
|---|---|
製品名 |
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine |
分子式 |
C18H30N4O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3/c1-5-11-20-13-19-15-14(20)16(23)22(17(24)21(15)6-2)12-9-7-8-10-18(3,4)25/h13,25H,5-12H2,1-4H3 |
InChIキー |
ATHCWQQQOOHNJU-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
正規SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
その他のCAS番号 |
134072-58-5 |
同義語 |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine A90 6119 A90-6119 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



